![molecular formula C24H23N5O4 B2356939 (4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207040-57-0](/img/structure/B2356939.png)
(4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
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Description
(4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality (4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties Research has focused on synthesizing various heterocyclic compounds containing furan and piperazine moieties, demonstrating their potential in developing novel organic compounds with potential applications in medicinal chemistry. Abdelhamid et al. (2012) highlighted the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, showcasing the versatility of these compounds in organic synthesis (Abdelhamid, Shokry, & Tawfiek, 2012).
Receptor Antagonism Studies have also explored the use of furan and piperazine derivatives as receptor antagonists, indicating their potential in drug discovery and pharmacological research. Swanson et al. (2009) synthesized and screened molecules with heterocyclic cores for affinity at the human histamine H(3) receptor, identifying compounds with high affinity and selectivity, thus highlighting the therapeutic potential of these structures (Swanson et al., 2009).
Anti-inflammatory and Antibacterial Activities The anti-inflammatory and antibacterial activities of furan and pyrazoline derivatives have been investigated, suggesting their applicability in developing new treatments for inflammation and bacterial infections. Ravula et al. (2016) synthesized novel pyrazoline derivatives and assessed their anti-inflammatory and antibacterial activities, finding some compounds exhibiting significant effects (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Corrosion Inhibition Research has also focused on the application of organic compounds in corrosion inhibition. Singaravelu et al. (2022) studied the inhibitive effect of organic inhibitors on the corrosion of mild steel in acidic medium, finding that synthesized compounds show appreciable corrosion inhibition properties, which could have practical applications in material science and engineering (Singaravelu, Bhadusha, & Dharmalingam, 2022).
properties
IUPAC Name |
furan-2-yl-[4-[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-32-19-8-6-18(7-9-19)29-22(26-10-2-3-11-26)20(17-25-29)23(30)27-12-14-28(15-13-27)24(31)21-5-4-16-33-21/h2-11,16-17H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVXHMWJCIPFSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)N5C=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone |
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